molecular formula C10H13BF3KO3 B15089018 Potassium (((2,4-dimethoxybenzyl)oxy)methyl)trifluoroborate

Potassium (((2,4-dimethoxybenzyl)oxy)methyl)trifluoroborate

Cat. No.: B15089018
M. Wt: 288.11 g/mol
InChI Key: QAUUESUMBZDCIR-UHFFFAOYSA-N
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Description

Potassium (((2,4-dimethoxybenzyl)oxy)methyl)trifluoroborate is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura cross-coupling reactions. This compound is valued for its stability, ease of handling, and versatility in forming carbon-carbon bonds, making it a crucial reagent in the synthesis of complex organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Potassium (((2,4-dimethoxybenzyl)oxy)methyl)trifluoroborate typically involves the reaction of 2,4-dimethoxybenzyl alcohol with potassium trifluoroborate under specific conditions. The process often includes the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF). The reaction is carried out at room temperature, and the product is isolated through crystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: Potassium (((2,4-dimethoxybenzyl)oxy)methyl)trifluoroborate primarily undergoes cross-coupling reactions, particularly the Suzuki–Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between an organoboron compound and an organohalide in the presence of a palladium catalyst .

Common Reagents and Conditions:

Major Products: The major products of these reactions are biaryl compounds, which are essential building blocks in pharmaceuticals, agrochemicals, and organic materials .

Mechanism of Action

The mechanism of action of Potassium (((2,4-dimethoxybenzyl)oxy)methyl)trifluoroborate in Suzuki–Miyaura coupling involves several key steps:

Comparison with Similar Compounds

  • Potassium phenyltrifluoroborate
  • Potassium methyltrifluoroborate
  • Potassium vinyltrifluoroborate

Comparison: Potassium (((2,4-dimethoxybenzyl)oxy)methyl)trifluoroborate is unique due to its specific functional groups, which provide distinct reactivity and selectivity in cross-coupling reactions. Compared to other organotrifluoroborates, it offers enhanced stability and ease of handling, making it a preferred choice in various synthetic applications .

Properties

Molecular Formula

C10H13BF3KO3

Molecular Weight

288.11 g/mol

IUPAC Name

potassium;(2,4-dimethoxyphenyl)methoxymethyl-trifluoroboranuide

InChI

InChI=1S/C10H13BF3O3.K/c1-15-9-4-3-8(10(5-9)16-2)6-17-7-11(12,13)14;/h3-5H,6-7H2,1-2H3;/q-1;+1

InChI Key

QAUUESUMBZDCIR-UHFFFAOYSA-N

Canonical SMILES

[B-](COCC1=C(C=C(C=C1)OC)OC)(F)(F)F.[K+]

Origin of Product

United States

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